
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1092564-21-0 . It has a molecular weight of 330.22 and its molecular formula is C13H20BrN3O2 . It is a white solid and is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 411.5±35.0 °C and a predicted density of 1.43±0.1 g/cm3 . Its pKa is predicted to be 0.90±0.19 .Applications De Recherche Scientifique
Synthesis of Biologically Active Intermediates
One of the key applications of tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate derivatives is their role as intermediates in the synthesis of compounds with biological activity. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of crizotinib, a therapy used in cancer treatment. This compound was synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating its importance in pharmaceutical synthesis (Kong et al., 2016).
Development of Acetyl-CoA Carboxylase Inhibitors
Another significant application is the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, where a novel N-2 tert-butyl pyrazolospirolactam core was synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate. This work represents an advancement in the development of novel inhibitors for metabolic disorders, highlighting the versatility of this compound derivatives in medicinal chemistry (Huard et al., 2012).
Antibacterial and Anthelmintic Activity
Research into the antibacterial and anthelmintic properties of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate reveals the potential of these compounds in the development of new treatments for infections and parasitic worms. The study found that this compound exhibited moderate anthelmintic activity and poor antibacterial activity, suggesting a targeted application in parasitic worm infections (Sanjeevarayappa et al., 2015).
Novel Synthesis Methods
Efforts to develop efficient synthesis methods for this compound derivatives are also noteworthy. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the compound's importance in the synthesis of kinase inhibitors used in cancer treatment. This process involved multiple steps, including acylation, sulfonation, and substitution, showing the chemical versatility and utility of these compounds in drug development (Wang et al., 2015).
Safety and Hazards
This compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOVTCREDBBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
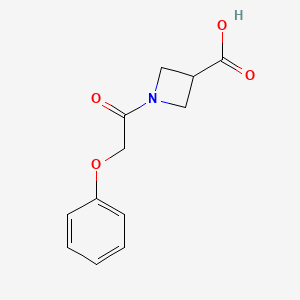
![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)
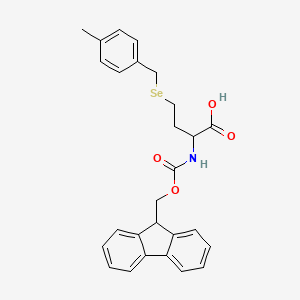
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)
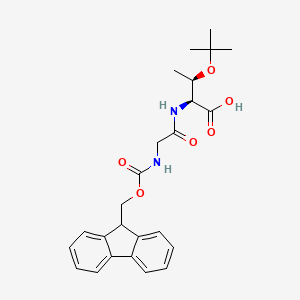
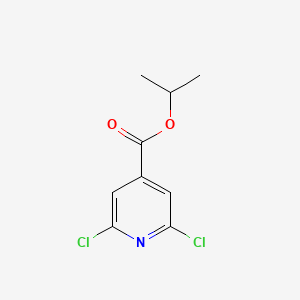
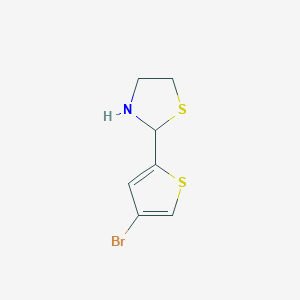
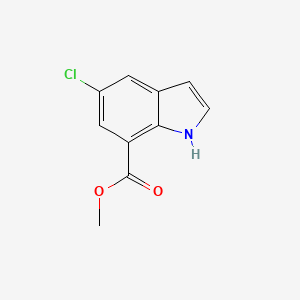
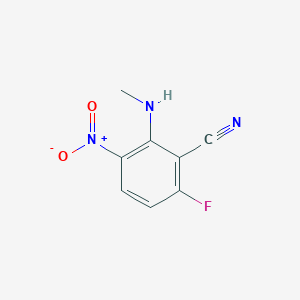



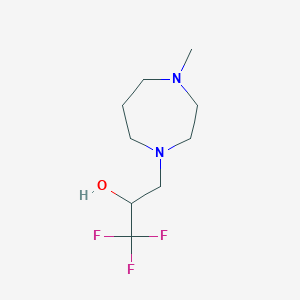
![2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1532738.png)
